2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride
Description
2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a butoxymethyl ether group and a methyl-substituted butane backbone. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Properties
Molecular Formula |
C10H21ClO3S |
|---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
2-(butoxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-4-5-6-14-7-10(9(2)3)8-15(11,12)13/h9-10H,4-8H2,1-3H3 |
InChI Key |
KOHHQFHUXNPSCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CS(=O)(=O)Cl)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Butoxymethyl)-3-methylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(Butoxymethyl)-3-methylbutane-1-sulfonic acid+SOCl2→2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires proper handling and safety measures due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Chemical Reactions Analysis
Types of Reactions
2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Sulfonyl Chlorides with Ether Substituents
- The methoxy group’s smaller size enhances solubility in polar solvents but reduces lipophilicity compared to butoxy derivatives.
- Cyclobutyl chloroformate (GEO-03143, CAS 81228-87-7 ): A chloroformate ester with a cyclobutyl group, this compound shares reactive acyl chloride-like behavior but lacks the sulfonyl chloride functionality critical for sulfonamide formation.
Data Tables
Table 1: Structural and Functional Comparison of Sulfonyl Chloride Derivatives
Table 2: Reactivity Trends in Sulfonyl Chlorides
| Compound Type | Reactivity with Amines | Stability to Hydrolysis |
|---|---|---|
| Linear alkoxymethyl | High | Moderate |
| Branched alkoxymethyl | Reduced | Higher (steric shielding) |
Research Findings
Steric Effects : Branched alkoxy groups (e.g., isobutoxymethyl) reduce accessibility to the sulfonyl chloride’s electrophilic sulfur center, slowing reactions with bulky nucleophiles like tertiary amines .
Solubility: Linear alkoxy chains enhance lipophilicity, making the target compound more suitable for reactions in non-polar media compared to polar methoxy analogs .
Thermal Stability : Sulfonyl chlorides with bulky substituents (e.g., isobutoxy) may exhibit improved thermal stability due to reduced molecular mobility, though experimental data is needed for confirmation.
Biological Activity
2-(Butoxymethyl)-3-methylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. Sulfonyl chlorides are known for their reactivity and versatility in organic synthesis, often serving as intermediates in the preparation of various biologically active molecules. This article explores the biological activity of this specific compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
- Chemical Formula : C₉H₁₉ClO₂S
- Molecular Weight : 224.77 g/mol
- Structure : The compound features a sulfonyl chloride functional group, which is critical for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity allows it to act as a potent inhibitor of various biological pathways.
- Enzyme Inhibition : The sulfonyl chloride moiety can react with amino acid residues such as cysteine or serine, leading to enzyme inhibition. This is particularly relevant in the context of developing inhibitors for therapeutic targets.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating bacterial infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from sulfonyl chlorides:
- A study demonstrated that derivatives of sulfonyl chlorides could effectively inhibit bacterial growth by stabilizing critical molecular structures during replication processes, such as Holliday junctions .
- Another research effort highlighted the use of sulfonamide-based scaffolds (closely related to sulfonyl chlorides) in developing inhibitors for prostate-specific membrane antigen (PSMA), showcasing their potential in cancer therapy .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
